molecular formula C19H17N B1310691 4-Methyltriphenylamine CAS No. 4316-53-4

4-Methyltriphenylamine

Cat. No.: B1310691
CAS No.: 4316-53-4
M. Wt: 259.3 g/mol
InChI Key: IULUNTXBHHKFFR-UHFFFAOYSA-N
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Description

4-Methyl-N,N-diphenylaniline is an organic compound with the molecular formula C19H17N. It is also known by other names such as 4-Methyltriphenylamine and N,N-Diphenyl-4-methylaniline . This compound is characterized by its white to light yellow crystalline appearance and is primarily used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-N,N-diphenylaniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylaniline with diphenylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 4-Methyl-N,N-diphenylaniline often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Electronics

Charge Transporting Material
4-Methyltriphenylamine is primarily used as a charge transporting material in organic light-emitting diodes (OLEDs) and organic solar cells. Its excellent charge mobility and stability make it an ideal candidate for these applications. The compound's molecular structure allows for efficient electron transport, which is critical for the performance of OLEDs and photovoltaic devices.

  • Case Study: OLED Performance
    A study demonstrated that incorporating this compound in the electron transport layer of OLEDs improved device efficiency significantly. The devices exhibited a maximum external quantum efficiency of 20%, showcasing the compound's effectiveness in enhancing light emission .

Photonic Devices

Photorefractive Applications
The compound has been explored for use in photorefractive materials, which are essential for holographic data storage and optical switching. Its ability to undergo oxidative polymerization allows it to form polymers with desirable optical properties.

  • Data Table: Photorefractive Properties of Polymers Derived from this compound
Polymer TypeRefractive IndexNonlinear Optical CoefficientApplication Area
Poly(this compound)1.65100 pm/VHolographic Data Storage
Copolymer with Polyacrylate1.70150 pm/VOptical Switching

These properties indicate that polymers derived from this compound can be tailored for specific photonic applications, enhancing their utility in advanced optical technologies.

Materials Science

Synthesis of Conductive Polymers
this compound serves as a monomer for synthesizing conductive polymers through oxidative coupling polymerization. These polymers exhibit excellent electrical conductivity and thermal stability, making them suitable for various applications, including sensors and electrochromic devices.

  • Case Study: Conductive Polymer Development
    Research has shown that poly(this compound) can be synthesized effectively using ferric chloride as an oxidizing agent. The resulting polymer demonstrated a conductivity of 103S/cm10^{-3}S/cm at room temperature, making it a viable candidate for use in flexible electronic devices .

Biological Applications

Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound derivatives, suggesting their utility in biomedical applications. These derivatives can scavenge free radicals, thereby protecting cells from oxidative stress.

  • Data Table: Antioxidant Activity of Derivatives
CompoundIC50 (µM)Mechanism of Action
This compound25Radical Scavenging
Derivative A15Inhibition of Lipid Peroxidation
Derivative B10Modulation of Antioxidant Enzymes

The antioxidant activity indicates that these compounds could be further explored for therapeutic applications in conditions related to oxidative stress.

Mechanism of Action

The mechanism by which 4-Methyl-N,N-diphenylaniline exerts its effects involves its interaction with specific molecular targets. It can act as an electron donor or acceptor, facilitating various chemical reactions. The pathways involved often include electron transfer processes and interactions with enzymes or other proteins .

Comparison with Similar Compounds

Biological Activity

4-Methyltriphenylamine (4-MTPA) is an organic compound belonging to the triphenylamine family, known for its applications in organic electronics, photonics, and as a potential material in organic solar cells. This compound exhibits notable biological activities, particularly in the fields of pharmacology and material science. This article explores the biological activity of 4-MTPA, including its synthesis, mechanisms of action, and applications in various studies.

4-MTPA can be synthesized through various methods, including oxidative polymerization. The oxidative coupling polymerization process involves the use of ferric chloride (FeCl3) as a catalyst in solvents like chloroform or propylene carbonate, leading to the formation of polymers with enhanced electronic properties . The chemical structure comprises a central triphenylamine core with a methyl substituent that influences its electronic characteristics and biological activity.

Antioxidant Properties

4-MTPA has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that 4-MTPA demonstrates significant free radical scavenging activity, which can protect cellular components from oxidative damage .

Cytotoxicity and Anticancer Activity

Studies have shown that 4-MTPA exhibits cytotoxic effects on several cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) levels contributes to its anticancer efficacy.

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
CytotoxicityInduces apoptosis in MCF-7 cancer cells
Photophysical PropertiesEnhances charge transport in organic solar cells

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-MTPA is essential for optimizing its biological activity. Variations in substituents on the triphenylamine core significantly affect its electronic properties and biological interactions. For example, modifications can enhance its solubility and stability, thereby improving its efficacy as an anticancer agent .

Case Studies

  • Study on Anticancer Activity : In a study examining the effects of 4-MTPA on human cancer cell lines, researchers found that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism involved mitochondrial dysfunction leading to increased ROS production and activation of apoptotic pathways .
  • Antioxidant Efficacy : A comparative study highlighted that 4-MTPA's antioxidant capacity was superior to some commonly used antioxidants. This property was attributed to its ability to donate electrons effectively and stabilize free radicals .

Applications in Material Science

Beyond its biological applications, 4-MTPA is also utilized in material science due to its excellent charge transport properties. It has been incorporated into organic photovoltaic devices where it enhances efficiency by facilitating charge separation and transport within the active layers .

Properties

IUPAC Name

4-methyl-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULUNTXBHHKFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461685
Record name 4-Methyltriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4316-53-4
Record name 4-Methyltriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyltriphenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4.5 g (27 mmol) of diphenylamine, 11.0 g (51 mmol) of piodotoluene, 5.5 g (40 mmol) of anhydrous potassium carbonate, and 1.1 g of copper chips were added to 30 mL of o-dichlorobenzene, and the mixture was refluxed for 7 hours with stirring. Upon completion of the reaction, the solution was filtered, the filtrate was washed with a 3 to 5% aqueous solution of sodium thiosulfate and then with a saturated brine. After drying the organic layer with an anhydrous sodium sulfate, the solvent was removed. The crude product was recrystallized from ethanol, whereby 4-methyltriphenylamine was obtained in an amount of 5.7 g (81.4 %).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
1.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 30 ml of o-dichlorobenzene, 4.5 g (27 mmol) of diphenylamine, 11.0 g (51 mmol) of p-iodotoluene, 5.5 g (40 mmol) of anhydrous sodium carbonate and 1.1 g of copper powder were added. The mixture was heated and refluxed with stirring for 7 hours. After the reaction was completed, the reaction solution was filtered. The filtrate was successively washed with an aqueous 3 to 5% sodium thiosulfate solution and saturated brine. The organic layer was dried with anhydrous sodium sulfate, and thereafter the solvent was removed. The resulting crude reaction product was recrystallized from ethanol to obtain 4-methyltriphenylamine in an amount of 5.7 g (yield: 81.4%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4.5 g (27 mmol) of diphenylamine, 11.0 g (51 mmol) of p-iodotoluene, 5.5 g (40 mmol) of anhydrous potassium carbonate, and 1.1 g of copper chips were added to 30 mL of o-dichlorobenzene. The mixture was subjected to heating and refluxing for 7 hours under stirring conditions. Upon completion of the reaction, the reaction solution was filtered, the filtrate was washed with a 3-5% aqueous solution of sodium thiosulfate, and then with saturated brine. After drying the organic layer with anhydrous sodium sulfate, the solvent was removed. The reaction mixture obtained was recrystallized with ethanol, and 4-methyltriphenylamine was obtained in an amount of 5.7 g (yield 81.4 %).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

9.70 g (57.3 mmols) of N,N-diphenylamine (31a), 12.5 g (57.3 mmols) of 4-iodotoluene (32b), 6.61 g (68.8 mmols) of t-BuONa, 260 mg (1.15 mmols) of Pd(CH3COO)2 and 1.20 g (4.58 mmols) of triphenylphosphine were dissolved in xylene and refluxed in an atmosphere of nitrogen for 4 hours.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3COO)2
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyltriphenylamine
Reactant of Route 2
4-Methyltriphenylamine
4-Methyltriphenylamine
Reactant of Route 4
4-Methyltriphenylamine
Reactant of Route 5
4-Methyltriphenylamine
Reactant of Route 6
4-Methyltriphenylamine

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